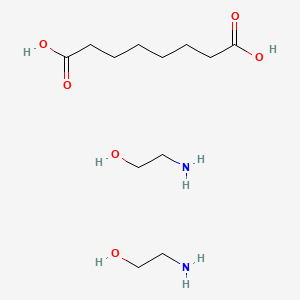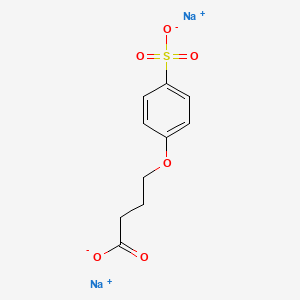
N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, chloride is a quaternary ammonium compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is often used as an intermediate in the synthesis of other chemical compounds and has properties that make it useful in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, chloride typically involves the reaction of 6-(2-propenylamino)-1-hexanol with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and various amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing compounds.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted ammonium compounds.
Applications De Recherche Scientifique
N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various chemical compounds.
Biology: Employed in the study of cellular processes and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and used in drug formulation.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, chloride involves its interaction with specific molecular targets. The compound can bind to cellular receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, bromide
- N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, iodide
- N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, sulfate
Uniqueness
N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, chloride is unique due to its specific chemical structure, which imparts distinct properties such as solubility, reactivity, and biological activity. Its chloride ion also influences its behavior in various chemical reactions and applications.
Propriétés
Numéro CAS |
182815-42-5 |
|---|---|
Formule moléculaire |
C12H27ClN2 |
Poids moléculaire |
234.81 g/mol |
Nom IUPAC |
trimethyl-[6-(prop-2-enylamino)hexyl]azanium;chloride |
InChI |
InChI=1S/C12H27N2.ClH/c1-5-10-13-11-8-6-7-9-12-14(2,3)4;/h5,13H,1,6-12H2,2-4H3;1H/q+1;/p-1 |
Clé InChI |
RISCULYDRMPQKP-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCCCCCNCC=C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


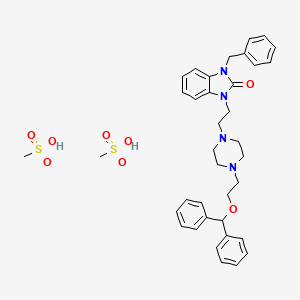
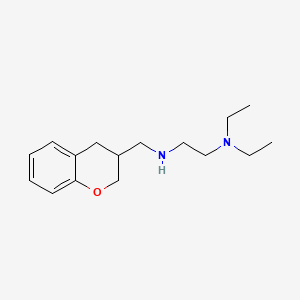
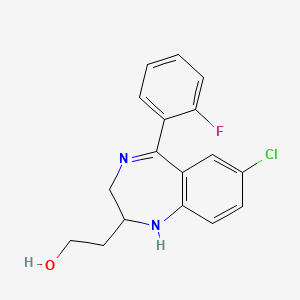
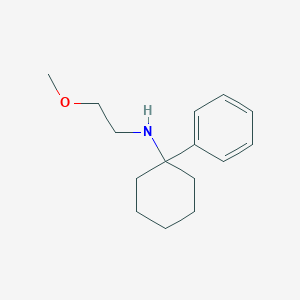
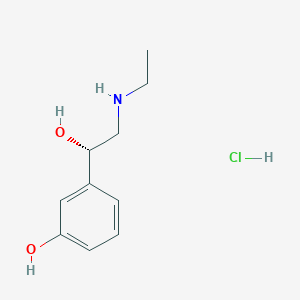
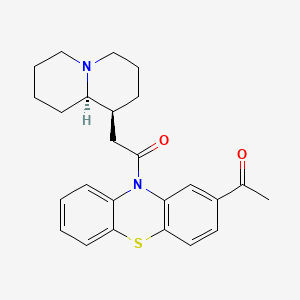


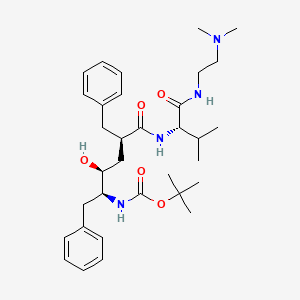
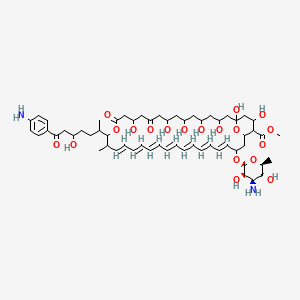

![(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B12732989.png)
